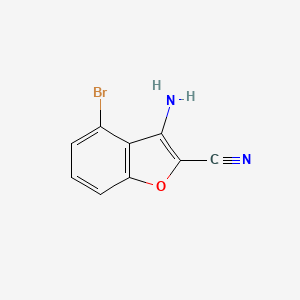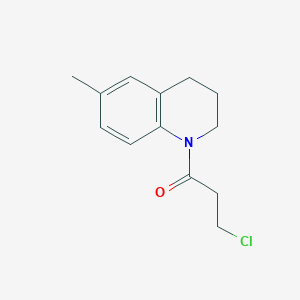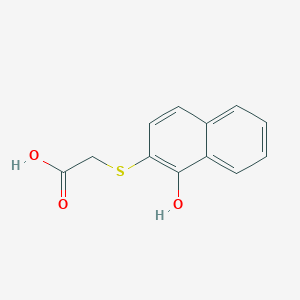
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further connected to a thioacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid typically involves the reaction of 1-hydroxynaphthalene with thioacetic acid under specific conditions. One common method is the nucleophilic substitution reaction where 1-hydroxynaphthalene reacts with thioacetic acid in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The thioacetic acid moiety can be reduced to form a thiol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Formation of 2-((1-Ketonaphthalen-2-yl)thio)acetic acid or 2-((1-Carboxynaphthalen-2-yl)thio)acetic acid.
Reduction: Formation of 2-((1-Hydroxynaphthalen-2-yl)thio)ethanol.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the thioacetic acid moiety can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid can be compared with other naphthol derivatives and thioacetic acid compounds:
2-(6-Hydroxynaphthalen-2-yl)acetic acid: Similar structure but lacks the thio group, resulting in different chemical reactivity and biological activity.
2-((4-((4-(tert-Butyl)phenyl)sulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic acid: Contains additional functional groups that can enhance its biological activity and specificity.
2-(2-Hydroxynaphthalen-1-yl)acetic acid: Different position of the hydroxyl group, leading to variations in chemical properties and applications.
Propiedades
Fórmula molecular |
C12H10O3S |
|---|---|
Peso molecular |
234.27 g/mol |
Nombre IUPAC |
2-(1-hydroxynaphthalen-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10O3S/c13-11(14)7-16-10-6-5-8-3-1-2-4-9(8)12(10)15/h1-6,15H,7H2,(H,13,14) |
Clave InChI |
IYZXGRVDWMQEQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


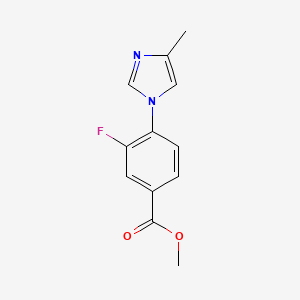




![5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11874355.png)



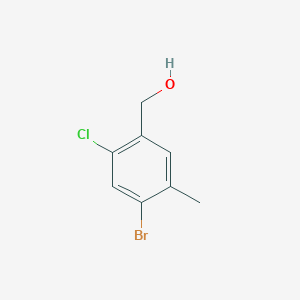
![4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11874395.png)
